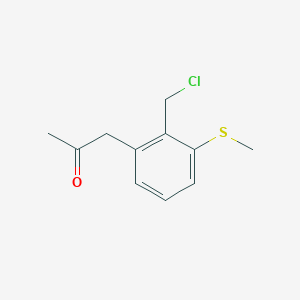
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of phenylpropanone, featuring a chloromethyl and a methylthio group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one typically involves the chloromethylation of 3-(methylthio)acetophenone. The reaction is carried out using formaldehyde and hydrochloric acid under acidic conditions. The process can be summarized as follows:
Starting Material: 3-(Methylthio)acetophenone
Reagents: Formaldehyde, Hydrochloric Acid
Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures.
The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the acetophenone derivative to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Applications De Recherche Scientifique
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of phenylpropanone derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for various industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylthio group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one
- 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one
- 1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and methylthio groups on the aromatic ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers.
Propriétés
Formule moléculaire |
C11H13ClOS |
|---|---|
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(13)6-9-4-3-5-11(14-2)10(9)7-12/h3-5H,6-7H2,1-2H3 |
Clé InChI |
VCUJJZXXUVZZBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)SC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




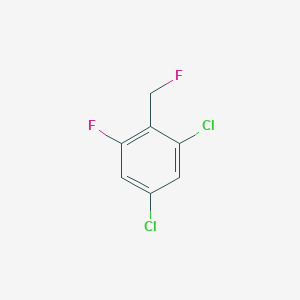
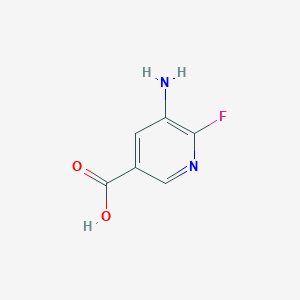
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)
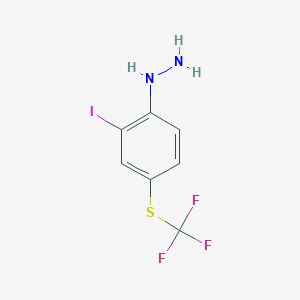

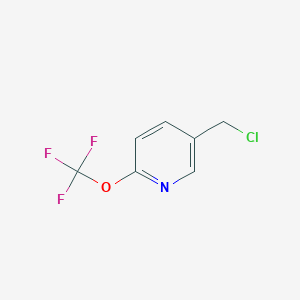
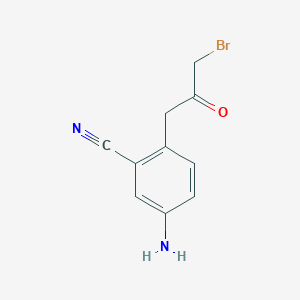
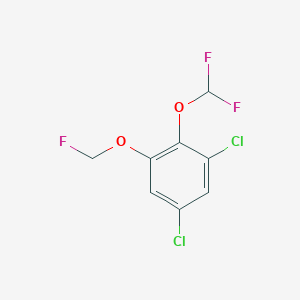
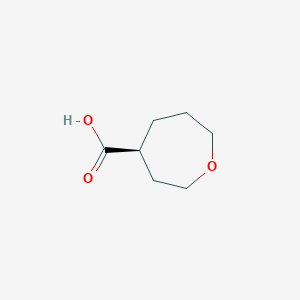

![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)

